molecular formula C29H46N4O6S B1598875 Einecs 258-483-0 CAS No. 53332-33-5

Einecs 258-483-0

Cat. No. B1598875
CAS RN: 53332-33-5
M. Wt: 578.8 g/mol
InChI Key: MGRPKORXMPGQDT-GXKRWWSZSA-N
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Description

Einecs 258-483-0 is a chemical substance with the CAS number 53332-33-5 and a molecular formula of C29H46N4O6S1. It is primarily used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Einecs 258-483-0. Generally, the synthesis of a compound depends on its chemical structure and involves a series of chemical reactions.



Molecular Structure Analysis

The molecular structure of a substance is determined by the arrangement of atoms within the molecule and the bonds that hold these atoms together. The molecular structure of Einecs 258-483-0 is based on its molecular formula, C29H46N4O6S1. However, the specific arrangement of these atoms could not be found in the available resources.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving Einecs 258-483-0. Chemical reactions depend on the nature of the substance and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

The physical and chemical properties of a substance include its molecular weight, melting point, boiling point, solubility, and reactivity. For Einecs 258-483-0, the molecular weight is 578.8 g/mol1. However, other specific physical and chemical properties were not found in the available resources.


Safety And Hazards

The safety and hazards of a substance refer to its potential risks to health and the environment. Unfortunately, I couldn’t find specific information on the safety and hazards of Einecs 258-483-0.


Future Directions

The future directions of research on a substance can include potential applications, areas of study, and methods of synthesis. Unfortunately, I couldn’t find specific information on the future directions of research on Einecs 258-483-0.


Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, you may want to consult a specialist or refer to more specialized databases.


properties

IUPAC Name

cyclohexanamine;(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O6S.2C6H13N/c1-19(2)14-7-3-6-12-11(14)5-4-8-15(12)26(24,25)18-13(17(22)23)9-10-16(20)21;2*7-6-4-2-1-3-5-6/h3-8,13,18H,9-10H2,1-2H3,(H,20,21)(H,22,23);2*6H,1-5,7H2/t13-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRPKORXMPGQDT-GXKRWWSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC(CCC(=O)O)C(=O)O.C1CCC(CC1)N.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N[C@@H](CCC(=O)O)C(=O)O.C1CCC(CC1)N.C1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967944
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glutamic acid--cyclohexanamine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Einecs 258-483-0

CAS RN

53332-33-5
Record name N-((5-(Dimethylamino)-1-naphthyl)sulphonyl)-L-glutamic acid, compound with cyclohexylamine (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053332335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glutamic acid--cyclohexanamine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[[5-(dimethylamino)-1-naphthyl]sulphonyl]-L-glutamic acid, compound with cyclohexylamine (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.149
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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